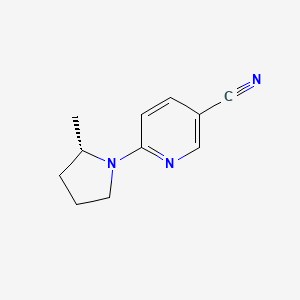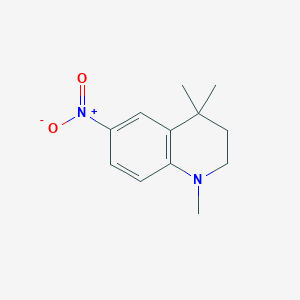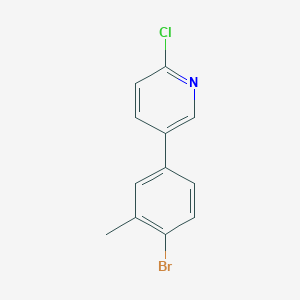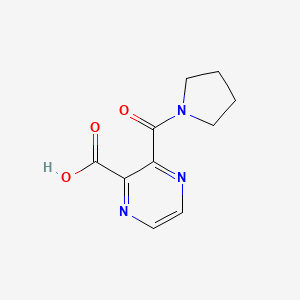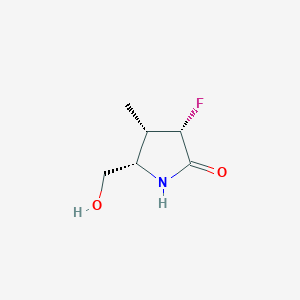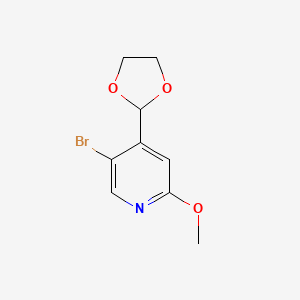
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine: is a chemical compound that belongs to the class of pyridines It features a bromine atom at the 5th position, a 1,3-dioxolane ring at the 4th position, and a methoxy group at the 2nd position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridines .
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the materials science industry, this compound can be used to develop new materials with specific properties, such as polymers or coatings with enhanced stability and performance .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the functional groups on the pyridine ring can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-(1,3-dioxolan-2-yl)benzo[d][1,3]dioxole
- 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
- (5-bromo-4-(1,3-dioxolan-2-yl)-2-fluorophenyl)trimethylsilane
Comparison: Compared to similar compounds, 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of the 1,3-dioxolane ring also adds to its structural diversity, making it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
5-bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO3/c1-12-8-4-6(7(10)5-11-8)9-13-2-3-14-9/h4-5,9H,2-3H2,1H3 |
InChI-Schlüssel |
MOBJCGHEFZMGMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)C2OCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



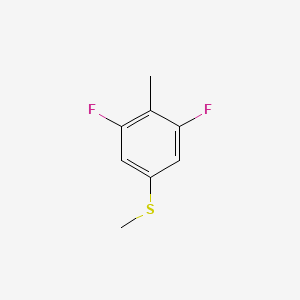

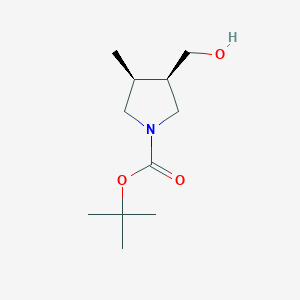

![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
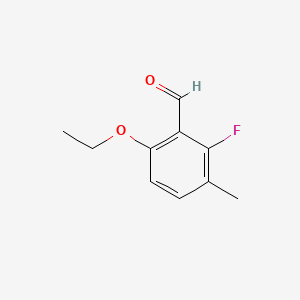
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
